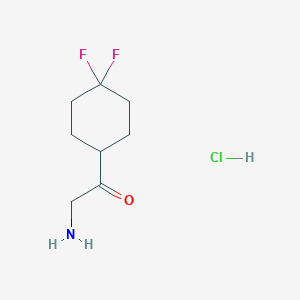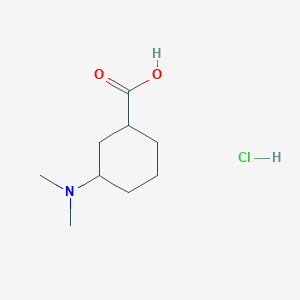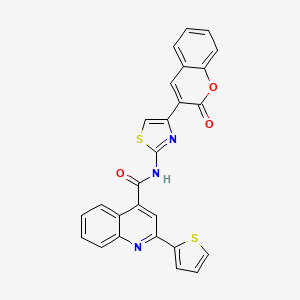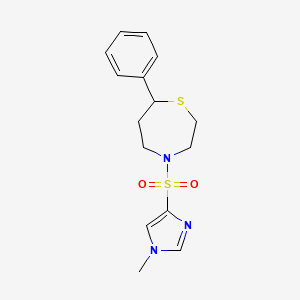
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . Another similar compound, “3- ( (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid”, has a molecular weight of 280.28 .
Molecular Structure Analysis
The compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” has the empirical formula C11H10N2O3 . Another similar compound, “3- ( (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid”, has the linear formula C16H12N2O3 .Physical And Chemical Properties Analysis
The compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is provided by Sigma-Aldrich, but they do not collect analytical data for this product . Another similar compound, “3- ( (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid”, is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Electrophilic Aminations with Oxaziridines
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide is involved in electrophilic amination processes with oxaziridines. This method enables the synthesis of various nitrogen-containing compounds. The process is critical for creating azines, hydrazines, and other derivatives, illustrating the compound's utility in synthesizing nitrogen-rich chemical entities for potential applications in medicinal chemistry and materials science (Andreae & Schmitz, 1991).
Synthesis of Tetrahydroindazolones
Another application involves the synthesis of tetrahydroindazol-4(5H)one derivatives through reactions with functionalized cyclic enaminones. This synthesis demonstrates the versatility of this compound in creating complex heterocyclic structures, which are valuable in the development of new pharmaceuticals and agrochemicals (Ashry, Awad, & Bdeewy, 2019).
Modification for Fluorescent Film Development
The compound's derivatives have been modified for the development of fluorescent films, particularly for detecting aniline vapor. This application highlights its potential in creating sensitive and selective sensing materials for environmental monitoring and safety applications (Fan et al., 2016).
Aurora Kinase Inhibitor Synthesis
Significantly, the compound has been utilized in the synthesis of 2,4-disubstituted phthalazinones as Aurora kinase inhibitors. This research showcases its application in developing potential therapeutic agents for cancer treatment by targeting specific enzymes involved in cell division and proliferation (Wang et al., 2018).
Synthesis of Heterocyclic Derivatives
Furthermore, it's used in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showing its role in advancing methodologies for constructing complex organic molecules with potential pharmacological activities (Bacchi et al., 2005).
Safety and Hazards
The compound “3- ( (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
The compound acts as a PARP inhibitor . It binds to the active site of the enzyme, preventing it from performing its function in the DNA repair process. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.
Biochemical Pathways
The inhibition of PARP leads to the disruption of the base excision repair (BER) pathway . This pathway is responsible for repairing small base lesions in the DNA. When PARP is inhibited, these lesions remain unrepaired, leading to DNA damage and potentially cell death.
Result of Action
The result of the compound’s action is the accumulation of DNA damage in cells, leading to cell death . This is particularly effective in cancer cells that have defective DNA repair mechanisms, making this compound a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-17(22)14-10-6-5-9-13(14)15(19-20)11-18-16(21)12-7-3-2-4-8-12/h2-3,5-6,9-10,12H,4,7-8,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAOTCQGMJGPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)

![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)
![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)


![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)
![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)

![7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2939342.png)